molecular formula C9H12N2O2S B10811357 Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester

Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester

Cat. No.: B10811357
M. Wt: 212.27 g/mol
InChI Key: LYDCZKDPCCSYDX-UHFFFAOYSA-N
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Description

Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester typically involves the cyclization of aminothiazole derivatives with appropriate electrophilic reagents. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a continuous flow system .

Industrial Production Methods

Industrial production of this compound can be achieved using a multistage continuous flow system, which allows for the efficient synthesis of the compound without the need for isolation of intermediate products. This method enhances the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in the substitution pattern on the benzene ring.

    Imidazo[5,1-b]thiazoles: These compounds have a different arrangement of the imidazole and thiazole rings.

Uniqueness

Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDCZKDPCCSYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCN=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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